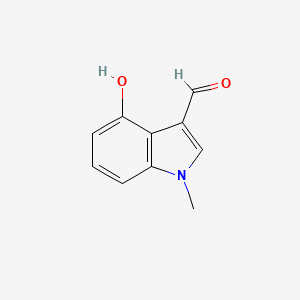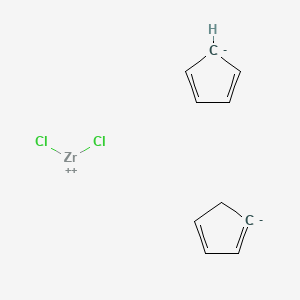
Cyclopenta-1,3-diene;cyclopenta-1,3-diene;dichlorozirconium(2+)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopenta-1,3-diene;cyclopenta-1,3-diene;dichlorozirconium(2+) is an organometallic compound that features two cyclopenta-1,3-diene ligands coordinated to a zirconium center, which is also bonded to two chloride ions. This compound is of significant interest in the field of organometallic chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of cyclopenta-1,3-diene;cyclopenta-1,3-diene;dichlorozirconium(2+) typically involves the reaction of zirconium tetrachloride with cyclopenta-1,3-diene in the presence of a reducing agent. One common method is to react zirconium tetrachloride with cyclopenta-1,3-diene in the presence of sodium or potassium as the reducing agent. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
On an industrial scale, the production of cyclopenta-1,3-diene;cyclopenta-1,3-diene;dichlorozirconium(2+) follows similar principles but often involves more efficient and scalable processes. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
Cyclopenta-1,3-diene;cyclopenta-1,3-diene;dichlorozirconium(2+) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form zirconium oxides and other oxidation products.
Reduction: It can be reduced further to form lower oxidation state zirconium compounds.
Substitution: The chloride ligands can be substituted with other ligands such as alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often involve the use of Grignard reagents or organolithium compounds .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields zirconium oxides, while substitution reactions can produce a variety of organozirconium compounds .
Applications De Recherche Scientifique
Cyclopenta-1,3-diene;cyclopenta-1,3-diene;dichlorozirconium(2+) has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which cyclopenta-1,3-diene;cyclopenta-1,3-diene;dichlorozirconium(2+) exerts its effects involves the coordination of the cyclopenta-1,3-diene ligands to the zirconium center, which stabilizes the compound and enhances its reactivity. The chloride ions can be easily substituted, allowing the compound to participate in a variety of chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopentadienylzirconium trichloride: Similar in structure but with three chloride ligands instead of two.
Cyclopentadienylzirconium dichloride: Similar but with only one cyclopentadienyl ligand.
Titanocene dichloride: A similar compound with titanium instead of zirconium.
Uniqueness
Cyclopenta-1,3-diene;cyclopenta-1,3-diene;dichlorozirconium(2+) is unique due to its specific ligand arrangement and the presence of two cyclopenta-1,3-diene ligands, which confer distinct reactivity and stability compared to other similar compounds .
Propriétés
Formule moléculaire |
C10H10Cl2Zr |
|---|---|
Poids moléculaire |
292.31 g/mol |
Nom IUPAC |
cyclopenta-1,3-diene;cyclopenta-1,3-diene;dichlorozirconium(2+) |
InChI |
InChI=1S/2C5H5.2ClH.Zr/c2*1-2-4-5-3-1;;;/h1-3H,4H2;1-5H;2*1H;/q2*-1;;;+4/p-2 |
Clé InChI |
UAIZNGJUYAVXSY-UHFFFAOYSA-L |
SMILES canonique |
C1C=CC=[C-]1.[CH-]1C=CC=C1.Cl[Zr+2]Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


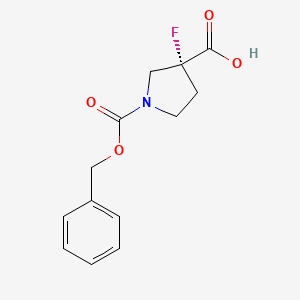
![6-Imidazol-1-yl-2-[2-methyl-4-(trifluoromethoxy)phenyl]quinoline](/img/structure/B13886332.png)

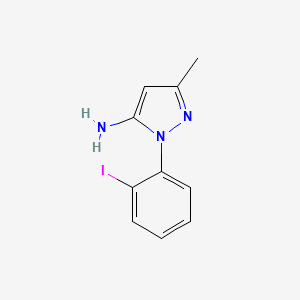
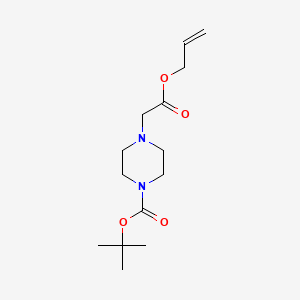

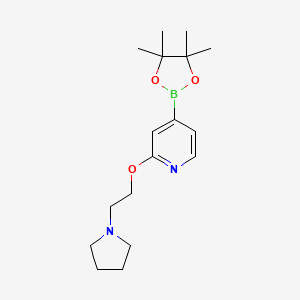

![(3S)-4-(7-chloro-1-methyl-pyrazolo[4,3-b]pyridin-5-yl)-3-methyl-morpholine;hydrochloride](/img/structure/B13886381.png)

![Methyl 3-[(2-methoxy-2-oxoethyl)amino]-4-nitrobenzoate](/img/structure/B13886392.png)

![4-Methyl-3-[2-(4-methylpiperazin-1-yl)ethoxy]aniline](/img/structure/B13886406.png)
